5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a derivative of kojic acid, a natural product derived from fungal sources. [] It is classified as a pyranone and features a benzyloxy group at the 5-position. In scientific research, it has been explored as a building block for synthesizing various compounds, including polymers, potential drug candidates, and chemical probes.
5-Benzyloxy Omeprazole is a derivative of the widely known proton pump inhibitor, Omeprazole, which is primarily used to treat gastroesophageal reflux disease and other conditions involving excessive stomach acid. This compound is notable for its structural modifications that enhance its pharmacological properties and potential applications in therapeutic contexts.
5-Benzyloxy Omeprazole is synthesized from Omeprazole, which itself is derived from the benzimidazole class of compounds. The synthesis typically involves various organic reactions that introduce the benzyloxy group at the fifth position of the Omeprazole molecule.
5-Benzyloxy Omeprazole falls under the category of proton pump inhibitors, which are essential in managing acid-related disorders. It is classified as a benzimidazole derivative due to its structural characteristics.
The synthesis of 5-Benzyloxy Omeprazole involves several key steps:
The reaction conditions typically involve:
The molecular formula for 5-Benzyloxy Omeprazole is . Its structure features:
5-Benzyloxy Omeprazole can undergo various chemical reactions typical for proton pump inhibitors:
These reactions are critical for understanding the stability and reactivity of 5-Benzyloxy Omeprazole in biological systems, influencing its pharmacokinetics and pharmacodynamics.
The mechanism of action for 5-Benzyloxy Omeprazole involves inhibition of the proton pump (H+/K+ ATPase) in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The compound achieves this by:
Clinical studies indicate that derivatives like 5-Benzyloxy Omeprazole may offer enhanced efficacy compared to traditional formulations by improving absorption and bioavailability.
Relevant data suggests that these properties contribute to its effectiveness as a therapeutic agent while also guiding formulation strategies in pharmaceutical development.
5-Benzyloxy Omeprazole has potential applications beyond traditional acid suppression therapy:
5-Benzyloxy omeprazole (C₂₃H₂₃N₃O₃S; MW: 421.51 g/mol) is a structurally modified derivative of omeprazole, where the methoxy group at the C5 position of the benzimidazole ring is replaced by a benzyloxy moiety. This modification preserves the core 2-pyridylmethylsulfinylbenzimidazole pharmacophore essential for proton pump inhibition but introduces distinct electronic and steric properties [3] [10]. The benzyloxy group enhances lipophilicity (predicted LogP: 3.52 vs. omeprazole’s 2.0), potentially influencing membrane permeability and metabolic stability [4] [8].
The crystalline form of 5-benzyloxy omeprazole remains uncharacterized in patents, unlike omeprazole’s well-documented polymorphs (Forms A–F), which exhibit specific X-ray diffraction patterns and stability profiles [2] [5]. Its IUPAC name, 6-(Benzyloxy)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, reflects the benzyl ether linkage critical to its identity [8].
Table 1: Structural Comparison with Omeprazole
Property | Omeprazole | 5-Benzyloxy Omeprazole |
---|---|---|
Molecular Formula | C₁₇H₁₉N₃O₃S | C₂₃H₂₃N₃O₃S |
Molecular Weight | 345.42 g/mol | 421.51 g/mol |
C5 Substituent | Methoxy (-OCH₃) | Benzyloxy (-OCH₂C₆H₅) |
Key Pharmacophore | Sulfinylbenzimidazole | Retained |
CAS Number | 73590-58-6 | 1215799-39-5 |
The synthesis of 5-benzyloxy omeprazole emerged amid intense patent disputes over omeprazole derivatives. AstraZeneca’s foundational patents (e.g., US6150380A) covered crystalline omeprazole forms but did not claim benzyloxy modifications explicitly [2] [5]. This compound was later identified as a synthetic intermediate in metabolite synthesis, as disclosed in patents like US6174548 (omeprazole formulations) and US7514560B2 (crystalline forms) [5] [9].
Notably, 5-benzyloxy omeprazole avoids direct coverage under AstraZeneca’s "patent thicket" (40+ patents protecting omeprazole and esomeprazole) [7]. Its primary commercial use is as a research chemical (e.g., CAS 1215799-39-5), sold by suppliers like Chromato Scientific and Santa Cruz Biotechnology for in vitro studies, priced at ~$380/5 mg [4] [8].
Table 2: Key Patents Involving 5-Benzyloxy Omeprazole
Patent Number | Focus | Relevance to 5-Benzyloxy Omeprazole |
---|---|---|
US6150380A | Crystalline omeprazole | Covers omeprazole polymorphs but not C5-modified variants |
US7514560B2 | Novel crystalline forms | Lists intermediates for metabolite synthesis |
US6174548 | Omeprazole formulations | Mentions analogs as synthetic intermediates |
JP2000500408A | Anti-H. pylori agents | Isoquinoline derivatives (structural analogs) |
This derivative exemplifies strategic molecular editing to optimize prodrug activation kinetics. In omeprazole, the C5 methoxy group influences pKa (4.06) and acid-catalyzed conversion to sulfenamide inhibitors within parietal cells [3] [10]. The benzyloxy substitution may alter electron density at C5, potentially delaying acid-mediated rearrangement—a hypothesis supported by structure-activity relationship (SAR) studies showing that electron-donating groups accelerate activation [3] [6].
Additionally, 5-benzyloxy omeprazole has been investigated for dual therapeutic roles:
SAR analysis confirms that bulky C5 substituents maintain target engagement with H⁺/K⁺-ATPase but may reduce CYP2C19 affinity, mitigating drug-drug interactions [3] [10].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8